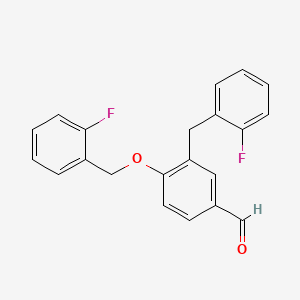

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde

Description

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde is an organic compound that features a benzaldehyde core substituted with two fluorobenzyl groups

Propriétés

IUPAC Name |

4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2O2/c22-19-7-3-1-5-16(19)12-18-11-15(13-24)9-10-21(18)25-14-17-6-2-4-8-20(17)23/h1-11,13H,12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHZLOVLGLWPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl bromide and 4-hydroxybenzaldehyde.

Reaction Conditions: The reaction is carried out under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).

Procedure: The 2-fluorobenzyl bromide is reacted with 4-hydroxybenzaldehyde in the presence of potassium carbonate to form the intermediate 4-(2-fluorobenzyloxy)benzaldehyde. This intermediate is then further reacted with another equivalent of 2-fluorobenzyl bromide under similar conditions to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

Oxidation: 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzoic acid.

Reduction: 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl alcohol.

Substitution: Products will vary depending on the substituent introduced.

Applications De Recherche Scientifique

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Fluorobenzyloxy)phenylboronic acid

- 3-Bromo-2-(2’-fluorobenzyloxy)phenylboronic acid

- 2,6-Difluoro-3-(2’-fluorobenzyloxy)phenylboronic acid

Uniqueness

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde is unique due to its dual fluorobenzyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Activité Biologique

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde is an organic compound characterized by its unique structure, featuring a benzaldehyde core with two fluorobenzyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in drug development and synthesis of complex organic molecules.

- Molecular Formula : CHFO

- Molecular Weight : 338.347 g/mol

- CAS Number : 1000370-25-1

- LogP : 4.947 (indicating lipophilicity)

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a promising candidate for drug discovery.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Anticancer properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

- Enzyme inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Neuroprotective effects : Investigations into its role in neuroprotection are ongoing, particularly in the context of neurodegenerative diseases.

Anticancer Activity

A study conducted on the cytotoxic effects of this compound reported significant inhibition of cell proliferation in human cancer cell lines. The IC values were determined through MTT assays, indicating a dose-dependent response.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of mitochondrial function |

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters, suggesting potential applications in treating mood disorders.

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of 2-fluorobenzyl bromide with 4-hydroxybenzaldehyde under basic conditions, yielding intermediates that can be further modified to enhance biological activity.

Synthetic Pathway Overview

-

Starting Materials :

- 2-Fluorobenzyl bromide

- 4-Hydroxybenzaldehyde

-

Reaction Conditions :

- Base: Potassium carbonate

- Solvent: Dimethylformamide (DMF)

-

Procedure :

- React the starting materials to form the intermediate.

- Further react with additional fluorobenzyl bromide to yield the final product.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 3-(2-Fluorobenzyloxy)phenylboronic acid | Moderate enzyme inhibition |

| 3-Bromo-2-(2'-fluorobenzyloxy)phenylboronic acid | Anticancer properties |

| 2,6-Difluoro-3-(2'-fluorobenzyloxy)phenylboronic acid | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.